Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its biological activities. The structure of this compound includes a triazole ring fused to a pyridine ring, which is further substituted with an ethyl ester and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is efficient, providing good-to-excellent yields in a short reaction time.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application, especially given its eco-friendly nature and high yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is also utilized in material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its eco-friendly synthesis method also adds to its appeal for industrial applications.
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12) |
InChI Key |
JFZGOYNTTPESIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=NN2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.